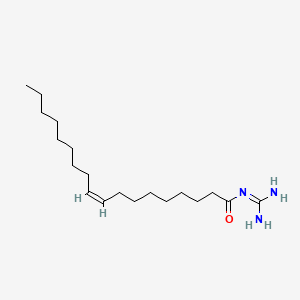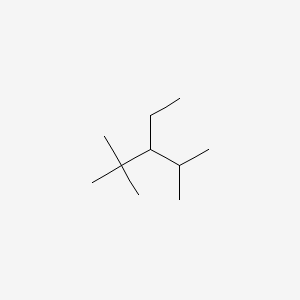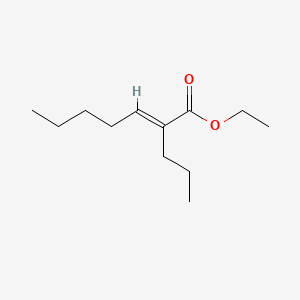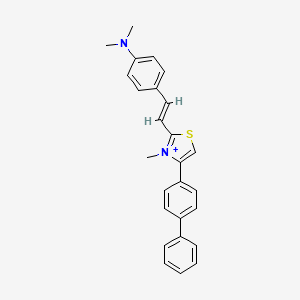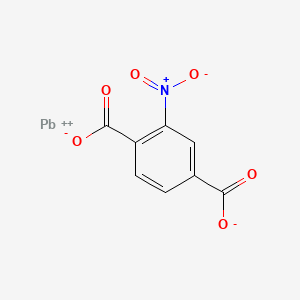
Isopropyl 2-phenoxyisobutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 2-phenoxyisobutyrate: is an organic compound with the molecular formula C13H18O3 and a molecular weight of 222.28022 g/mol . It is a colorless liquid with a boiling point of 284.1°C at 760 mmHg and a density of 1.027 g/cm³ . This compound is used in various chemical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Isopropyl 2-phenoxyisobutyrate can be synthesized through the esterification of 2-phenoxyisobutyric acid with isopropanol in the presence of an acid catalyst such as sulfuric acid . The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the product. The reaction mixture is then subjected to distillation to separate the desired ester from any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Isopropyl 2-phenoxyisobutyrate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to and .
Oxidation: It can be oxidized to form corresponding and other oxidation products.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as or .
Substitution: Electrophiles such as halogens or nitrating agents .
Major Products:
Hydrolysis: 2-phenoxyisobutyric acid and isopropanol.
Oxidation: Various carboxylic acids.
Substitution: Substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Isopropyl 2-phenoxyisobutyrate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: In biological research, it is used to study the effects of ester compounds on biological systems.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and as a solvent in various chemical processes .
Wirkmechanismus
The mechanism of action of isopropyl 2-phenoxyisobutyrate involves its interaction with biological molecules through ester bonds. It can undergo hydrolysis in biological systems to release 2-phenoxyisobutyric acid and isopropanol , which can then interact with various molecular targets. The phenoxy group can participate in aromatic interactions, while the ester bond can be involved in hydrolysis reactions .
Vergleich Mit ähnlichen Verbindungen
- Isopropyl 2-phenoxypropanoate
- Isopropyl 2-phenoxyacetate
- Isopropyl 2-phenoxybutyrate
Comparison: Isopropyl 2-phenoxyisobutyrate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a higher boiling point and density, making it suitable for specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
72575-86-1 |
|---|---|
Molekularformel |
C13H18O3 |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
propan-2-yl 2-methyl-2-phenoxypropanoate |
InChI |
InChI=1S/C13H18O3/c1-10(2)15-12(14)13(3,4)16-11-8-6-5-7-9-11/h5-10H,1-4H3 |
InChI-Schlüssel |
CRHGSXZRDVJBLL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)C(C)(C)OC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(12S,15R,16E,23S,24Z,26E,28E,30S,32S)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12645985.png)
